molecular formula C9H5NOS B13813482 Furo[3,2-e]benzothiazole (9CI)

Furo[3,2-e]benzothiazole (9CI)

Cat. No.: B13813482
M. Wt: 175.21 g/mol
InChI Key: XSJRSYIHGHLNMW-UHFFFAOYSA-N
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Description

Furo[3,2-e]benzothiazole (9CI) is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol It is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-e]benzothiazole (9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminothiophenol with a furan derivative, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for Furo[3,2-e]benzothiazole (9CI) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-e]benzothiazole (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Furo[3,2-e]benzothiazole (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo[3,2-e]benzothiazole (9CI) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-e]benzothiazole (9CI) is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

furo[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C9H5NOS/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H

InChI Key

XSJRSYIHGHLNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1OC=C3)N=CS2

Origin of Product

United States

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